香叶基香叶基硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

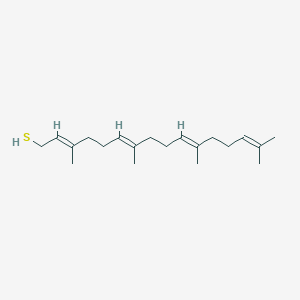

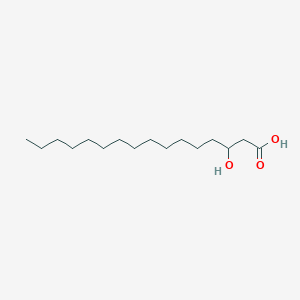

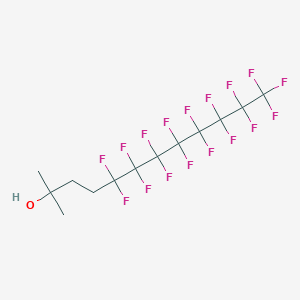

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol (TMHT) is a sulfur-containing compound belonging to the class of organic compounds known as alkenethiols. It is a colorless liquid that is soluble in water and has a strong odor similar to that of garlic. It is a naturally occurring compound found in some plants and is a common component of essential oils. TMHT has a wide range of applications in the scientific research field due to its unique properties.

科学研究应用

蛋白质异戊烯化

香叶基香叶基硫醇在蛋白质异戊烯化中起着至关重要的作用,异戊烯化是一种存在于所有真核细胞中的普遍共价翻译后修饰 . 该过程涉及将法呢基或香叶基香叶基异戊二烯附着到蛋白质上,这对于通过专门的异戊烯化结合域进行蛋白质-蛋白质结合至关重要 .

蛋白质的C端锚定

法呢基化和香叶基香叶基化,香叶基香叶基硫醇参与其中,在蛋白质的C端锚定到细胞膜中非常重要 . 这些翻译后修饰通常由蛋白质法呢基转移酶 (FTase) 或蛋白质香叶基香叶基转移酶-I (GGTase-I) 催化 .

天然产物的多样化

异戊烯化,涉及香叶基香叶基硫醇,在黄酮类化合物、香豆素和异黄酮类化合物等天然产物的多样化中起着至关重要的作用 . 许多异戊烯化化合物已被确定为具有生物活性的药用植物中的活性成分 .

潜在的治疗应用

<a data-citationid="f3

作用机制

Target of Action:

Geranylgeranyl Thiol primarily targets the steroidogenesis pathway in testis-derived cells. Specifically, it affects testosterone production. Testosterone is a crucial hormone involved in fetal development and the male reproductive system. By enhancing testosterone and its precursor, progesterone, Geranylgeranyl Thiol plays a role in maintaining hormonal balance .

Mode of Action:

Geranylgeranyl Thiol interacts with adenylate cyclase via cAMP/PKA signaling. This activation leads to increased testosterone and progesterone levels in testicular cells. Notably, Geranylgeranyl Thiol achieves this without altering phosphodiesterase activity .

Biochemical Pathways:

Geranylgeranyl Thiol is an isoprenoid compound synthesized via the mevalonate pathway. Although its mevalonate-independent effects have been explored, its precise role in other biochemical pathways remains less understood .

Result of Action:

Geranylgeranyl Thiol’s action impacts testosterone levels, which are essential for male reproductive health. By enhancing testosterone production, it may be beneficial for conditions associated with low testosterone, such as late-onset hypogonadism .

生化分析

Biochemical Properties

Geranylgeranyl Thiol interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized by geranylgeranyl diphosphate synthase (GGPPS), a key enzyme in the terpenoid biosynthetic pathway . The product of this reaction, geranylgeranyl diphosphate (GGPP), is an essential precursor for the biosynthesis of various isoprenoids, including carotenoids, chlorophylls, and diterpenes .

Cellular Effects

Geranylgeranyl Thiol has significant effects on various types of cells and cellular processes. For instance, it has been found to regulate the steroidogenesis pathway in testis-derived I-10 tumor cells . It enhances testosterone and progesterone levels in these cells by activating adenylate cyclase via cAMP/PKA signaling .

Molecular Mechanism

The molecular mechanism of Geranylgeranyl Thiol involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, geranylgeranyl reductase (GGR) is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates, which are further processed mostly for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .

Dosage Effects in Animal Models

The effects of Geranylgeranyl Thiol can vary with different dosages in animal models. For instance, it has been found to enhance testosterone production in male rats when supplemented in their diet

Metabolic Pathways

Geranylgeranyl Thiol is involved in the isoprenoid pathway, where it mediates the function of various plant metabolites . It is synthesized by GGPPS in plants . The isoprenoid pathway involves the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the central intermediates of isoprenoids .

Transport and Distribution

It is known that GGPP, a product of the reaction catalyzed by GGPPS, is a key component in plants as it is required for the biosynthesis of many photosynthesis-related terpenoids such as carotenoids, chlorophylls, tocopherols, phylloquinone, and plastoquinones .

Subcellular Localization

Ggpp synthases, which synthesize GGPP, have been shown to be localized in three different subcellular compartments: chloroplast, endoplasmic reticulum, and mitochondria .

属性

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATLUXSOLDYTCM-QIRCYJPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CS)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)